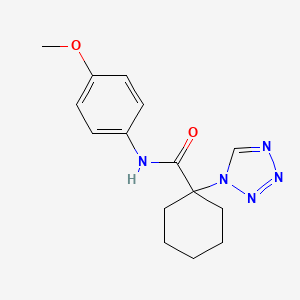

N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC9653054

Molecular Formula: C15H19N5O2

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19N5O2 |

|---|---|

| Molecular Weight | 301.34 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C15H19N5O2/c1-22-13-7-5-12(6-8-13)17-14(21)15(9-3-2-4-10-15)20-11-16-18-19-20/h5-8,11H,2-4,9-10H2,1H3,(H,17,21) |

| Standard InChI Key | YHKSPVDQHNTZIG-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

Introduction

N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a tetrazole ring with a cyclohexanecarboxamide moiety, which may enhance its lipophilicity and biological interactions.

Key Features:

-

Molecular Formula: C15H19N5O2

-

Molecular Weight: Approximately 301.34 g/mol

-

Density: Predicted to be around 1.33±0.1 g/cm3

-

pKa: 14.18 (predicted)

Synthesis and Chemical Reactivity

The synthesis of N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. Common methods include the use of coupling agents and solvents that facilitate the reaction conditions. The compound's chemical reactivity can be explored through various synthetic pathways, allowing for modifications to enhance its biological activity or create analogs for further study.

Synthesis Steps:

-

Starting Materials: Cyclohexanecarboxylic acid derivatives and tetrazole precursors.

-

Coupling Reactions: Utilizing agents like EDC or DCC in solvents such as DMF or DMSO.

-

Purification: Techniques such as thin-layer chromatography or high-performance liquid chromatography.

Biological Activities and Potential Applications

Compounds containing tetrazole moieties are often investigated for their potential as antitumor agents, among other biological activities. The tetrazole ring in N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide may enhance its interaction with biological targets due to its ability to participate in hydrogen bonding and π-stacking interactions.

Potential Applications:

-

Antitumor Activity: The compound's structural features suggest potential as an anticancer agent.

-

Medicinal Chemistry: Its unique structure makes it a candidate for further modification and study in medicinal chemistry.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide stands out from similar compounds due to its combination of a tetrazole ring and a cyclohexane structure. This combination may enhance its lipophilicity and biological activity compared to compounds lacking these features.

Comparison Table:

| Compound | Structure | Unique Features |

|---|---|---|

| N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | Tetrazole and cyclohexane | Enhanced lipophilicity and potential biological activity |

| Ethyl 3-(4-methoxyphenyl)-1H-pyrazole | Pyrazole ring instead of tetrazole | Different heterocyclic ring |

| 3-Chloro-4-methoxyacetophenone | Lacks tetrazole and cyclohexane moieties | Different functional groups |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume